Kibdelone C
Overview
Description
Kibdelone C is a polycyclic natural xanthone isolated from a soil actinomycete. It belongs to the family of hexacyclic tetrahydroxanthones, which are known for their highly oxygenated frameworks. This compound has garnered significant attention due to its potent anticancer properties, displaying nanomolar activity against various human tumor cell lines .
Preparation Methods
The synthesis of Kibdelone C involves a convergent approach. Key steps include:
6π-Electrocyclization: This step constructs the highly substituted dihydrophenanthrenol fragment (B–C–D ring).
Lactonization: Promoted by indium tribromide, this step builds the isocoumarin ring, which serves as a precursor for the formation of the isoquinolinone ring (A–B ring).
Oxa-Michael/Aldol Cascade Reaction: Mediated by dimethylaminopyridine, this reaction installs the tetrahydroxanthone fragment (E–F ring).
Chemical Reactions Analysis
Kibdelone C undergoes various chemical reactions, including:
Oxidation: Common reagents include iodine and other oxidizing agents.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reactions often involve halogenation or alkylation under specific conditions
Scientific Research Applications
Kibdelone C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex polycyclic structures and synthetic methodologies.
Biology: Investigated for its interactions with cellular components and its effects on cellular pathways.
Medicine: Explored for its potent anticancer properties, showing activity against leukemia and renal cell carcinoma.
Mechanism of Action
The exact mechanism of action of Kibdelone C is not fully understood. studies suggest that it disrupts the actin cytoskeleton without directly binding to actin or affecting its polymerization. This disruption leads to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Kibdelone C is unique among hexacyclic tetrahydroxanthones due to its specific structural features and potent biological activity. Similar compounds include:
Properties
IUPAC Name |
(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGGHIIKFHZCZ-MZFXBISCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043886 | |
Record name | Kibdelone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-79-6 | |
Record name | (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934464-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kibdelone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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